molecular formula C5H3BrN2O3 B019287 5-Bromo-2-hydroxy-3-nitropyridine CAS No. 15862-34-7

5-Bromo-2-hydroxy-3-nitropyridine

Cat. No. B019287
CAS RN: 15862-34-7
M. Wt: 218.99 g/mol
InChI Key: WXRLCVUDLFFTFF-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-nitropyridine is a compound of interest due to its structural and electronic characteristics, which make it useful in various chemical and pharmaceutical research areas. Its synthesis and properties are studied to understand its reactivity and potential applications in material science and biochemistry.

Synthesis Analysis

The synthesis of 5-Bromo-2-hydroxy-3-nitropyridine and related compounds often involves multi-step chemical processes, including bromination, nitration, and hydroxylation of pyridine derivatives. Techniques such as direct bromination or hydrogen peroxide oxidation are employed to introduce bromo and nitro groups into the pyridine ring, while maintaining or introducing the hydroxy group at specific positions (Agosti et al., 2017).

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-hydroxy-3-nitropyridine is characterized by the presence of bromo, nitro, and hydroxy groups attached to a pyridine ring. Studies involving density functional theory (DFT) and spectroscopic methods (FT-IR, FT-Raman) provide insights into the compound's electronic structure, vibrational frequencies, and molecular geometry. These analyses reveal the compound's electronic distribution, reactive sites, and conformational stability, contributing to a deeper understanding of its chemical behavior (Christina Susan Abraham et al., 2017).

Scientific Research Applications

  • Nonlinear Optical Materials : The compound 2-Amino-3-bromo-5-nitropyridine, a derivative of 5-Bromo-2-hydroxy-3-nitropyridine, shows promising potential for nonlinear optical (NLO) materials due to its high nonlinear optical value (Abraham, Prasana, & Muthu, 2017).

  • Synthesis of Pyridine Derivatives : Studies on the nitration of derivatives like 3-bromo-5-methoxypyridine-N-oxide and the synthesis of 2-amino-5-ethoxypyridine highlight the compound's versatility in creating various pyridine derivatives, which are important in organic chemistry and pharmaceutical applications (Hertog, Ammers, & Schukking, 2010), (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).

  • Pharmaceutical Applications : The structural, physical, and chemical properties of derivatives like 2-Hydroxy-5-Nitropyridine and 2-Chloro-5-Nitropyridine have been extensively studied for pharmaceutical applications (Sangeetha & Mathammal, 2016).

  • Cancer Drug Potential : 5-Bromo-3-nitropyridine-2-carbonitrile (5B3N2C) shows potential as a cancer drug due to its molecular structure and reactivity. Its significance in molecular docking with target proteins has been explored (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).

  • Chemical Synthesis and Analysis : The compound's infrared and Raman spectra have been analyzed for insights into its molecular structure and potential applications in chemical synthesis (Sundaraganesan, Ilakiamani, Saleem, Wojciechowski, & Michalska, 2005).

  • Safety and Toxicology : It is important to note the potential health risks associated with exposure to 5-Bromo-2-nitropyridine, as it can cause methemoglobinemia and delayed encephalopathy (Shi, Yu, Zhao, Wen, Li, Kan, & Jian, 2022).

Safety And Hazards

This chemical is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3BrN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRLCVUDLFFTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166481
Record name 5-Bromo-3-nitro-2-pyridone
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Molecular Weight

218.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-hydroxy-3-nitropyridine

CAS RN

15862-34-7
Record name 5-Bromo-3-nitro-2(1H)-pyridinone
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Record name 5-Bromo-3-nitro-2-pyridone
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Record name 5-Bromo-3-nitro-2-pyridone
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Record name 5-bromo-3-nitro-2-pyridone
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Record name 5-BROMO-3-NITRO-2-PYRIDONE
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Synthesis routes and methods

Procedure details

To a solution of 5-bromopyridin-2(1H)-one (Aldrich, 3.0 g, 17.2 mmol) in sulfuric acid (18 mL) was added nitric acid (60-61%, Wako Pure Chemical Industries, Ltd., 6 mL) at 0° C. The mixture was allowed to warm to room temperature and stirred for 3 h. The mixture was poured into ice water and obtained precipitate was collected by filtration. The solid was washed with water and dried in vacuo to afford the title compound (2.5 g, 68%) as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AH Berrie, GT Newbold, FS Spring - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… 5-Bromo-2-chZo~o-3-nitropyridine was obtained in 45% yield by treatment of 5-bromo-2hydroxy-3-nitropyridine with phosphorus pentachloride and phosphoryl' chloride by using the …
Number of citations: 43 pubs.rsc.org
高橋酉蔵, 神代昭 - Chemical and Pharmaceutical Bulletin, 1959 - jlc.jst.go.jp
… 5—Bromo—2—hydroxy~3—nitropyridine (I), which was prepared in accordance with the method reported in Part (4)‘> of this series, was hydrogenated to (It) in methanol using …
Number of citations: 3 jlc.jst.go.jp
M Wang, M Gao, K Miller, QH Zheng - 2012 - Soc Nuclear Med
… , and 2-nitro-GSK2126458 and 4-nitro-GSK2126458 were synthesized from Meldrum’s acid, 2,5-difluoronitrobenzene, 3,4-difluoronitrobenzene, 5-bromo-2-hydroxy-3-nitropyridine, and …
Number of citations: 0 jnm.snmjournals.org
PK Dubey, RV Kumar - 1999 - nopr.niscpr.res.in
… Thus, diazotization of 5-bromo-3-nitro-2aminopyridine5 5b with NaN02 in H2S04 at ODC gave .the known 6 5-bromo-2-hydroxy-3-nitropyridine 6b. ;-The latter on reduction with …
Number of citations: 2 nopr.niscpr.res.in
BK Choi, T Yamamoto - Journal of applied polymer science, 2006 - Wiley Online Library
… A mixture of 5-bromo-2-hydroxy-3-nitropyridine14 (10.5 g, 48.0 mmol), POBr 3 (26.7 g, 93.1 mmol), and Br 2 (15.5 g, 97.2 mmol) was stirred for 5 h at 100C. After cooling to room …
Number of citations: 4 onlinelibrary.wiley.com
BK Choi, H Takahashi, T Kanbara, T Yamamoto - Polymer journal, 2000 - researchgate.net
… A mixture of 5-bromo-2-hydroxy-3nitropyridine" (10.5g, 48.0 mmol), POBr (26.7 g, 93.1 mmol), and Br (15.5 g, 97.2 mmol) was stirred for 5 h at 100'Ü. After cooling to room temperature, …
Number of citations: 5 www.researchgate.net
M Wang, M Gao, KD Miller, GW Sledge… - Bioorganic & medicinal …, 2012 - Elsevier
… 5-Bromo-2-methoxy-3-nitropyridine (16) from 5-bromo-2-hydroxy-3-nitropyridine (14) was accomplished by two synthetic routes. Treatment of 14 with POCl 3 using DMF as catalyst …
Number of citations: 60 www.sciencedirect.com
W Liu, W Ma, M Wang, Z Wang, SD Grega… - American Journal of …, 2023 - ncbi.nlm.nih.gov
… To a solution of 5-bromo-2-hydroxy-3-nitropyridine (4.0 g, 19.8 mmol) in 40 mL of pyridine, 2,4-difluorobenzenesulfonyl chloride (3.2 mL, 23.8 mmol) was added dropwise at 0C, the …
Number of citations: 6 www.ncbi.nlm.nih.gov
T Takahashi, A Koshiro - Chemical and Pharmaceutical Bulletin, 1959 - jstage.jst.go.jp
… 5—Bromo—2—hydroxy~3—nitropyridine (I), which was prepared in accordance with the method reported in Part (4)‘> of this series, was hydrogenated to (It) in methanol using …
Number of citations: 6 www.jstage.jst.go.jp
AS Gels, BHTHF NIMBA-Stabilized - Citeseer
Alkali metals have long been used in synthetic chemistry as reducing agents, but their pyrophoric nature has often prevented their use in larger-scale reactions. Alkali metals react …
Number of citations: 2 citeseerx.ist.psu.edu

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